molecular formula C10H9FN4O2 B3002978 methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 890093-64-8

methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3002978
CAS No.: 890093-64-8
M. Wt: 236.206
InChI Key: GXKQRBHTDPCHOK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a high-purity chemical compound offered with a molecular weight of 236.20 g/mol and a guaranteed purity of ≥95% . This structure features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target recognition . The presence of both an amino and an ester group on the triazole ring makes this compound a versatile and valuable building block for researchers, enabling further derivatization and integration into larger, more complex molecules via techniques such as amide coupling or nucleophilic substitution . The incorporation of a 3-fluorophenyl group at the 1-position is a strategic modification often employed in drug discovery. The fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity through inductive effects and its impact on the compound's overall lipophilicity. This fluorinated 1,2,3-triazole derivative serves as a critical intermediate in the synthesis of novel compounds for various research applications, including the development of potential therapeutic agents. Related 1,2,3-triazole and 1,3,4-oxadiazole hybrids have been extensively studied for their diverse biological activities, such as targeting specific cancer pathways by inhibiting enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

methyl 5-amino-1-(3-fluorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-3-6(11)5-7/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQRBHTDPCHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 890093-64-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential, supported by data tables and case studies.

Molecular Formula: C9H8FN5O
Molecular Weight: 221.19 g/mol
Purity: Typically ≥95%

This compound exhibits various biochemical interactions that influence cellular functions. Key properties include:

  • Enzyme Inhibition: This compound has been shown to inhibit specific kinases involved in cell signaling pathways. By inhibiting these enzymes, it can modulate processes such as cell proliferation and apoptosis.
  • Gene Expression Modulation: It affects the expression of genes related to cell cycle regulation and metabolism, indicating its potential role in cancer therapy .

Cellular Effects

The biological activity of this compound on various cell types has been documented. Its effects include:

  • Cell Proliferation: Studies indicate that this compound can reduce tumor growth in cancer models at lower doses while exhibiting toxic effects at higher doses .
  • Cytotoxicity: The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating its potency .

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions: The compound binds to specific biomolecules, leading to the inhibition of enzyme activity by occupying active sites. This interaction prevents substrate binding and subsequent enzymatic reactions .
  • Impact on Metabolic Pathways: It influences metabolic enzymes and pathways, affecting the overall metabolic flux within cells. This can lead to altered levels of metabolites that are crucial for cellular function .

Study 1: Anticancer Activity

A study assessed the anticancer properties of this compound against various human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Effect
MCF-712.41Significant cytotoxicity
HepG29.71Moderate cytotoxicity
HCT1167.36High efficacy

This study highlighted the compound's potential as a therapeutic agent in oncology .

Study 2: Dosage Effects in Animal Models

In animal studies, varying dosages of this compound revealed:

Dosage (mg/kg)Tumor Growth Inhibition (%)Toxicity Observed
1030None
2050Mild hepatotoxicity
5075Severe toxicity

These findings underscore the importance of dosage optimization for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

In a study published in Pharmaceuticals, derivatives of triazole were synthesized and tested against colorectal cancer cell lines (HCT116 and HT29). The compound showed IC50_{50} values ranging from 3.3 µM to 9.6 µM, indicating significant cytotoxicity towards these cancer cells .

Herbicide Potential

The triazole structure is known for its herbicidal properties. This compound can potentially serve as an effective herbicide due to its ability to inhibit specific enzymatic pathways in plants.

Case Study: Herbicidal Activity

Research indicates that compounds with triazole moieties can inhibit the enzyme imidazoleglycerol-phosphate dehydratase, critical in histidine biosynthesis in plants. This inhibition can lead to stunted growth or death of target weed species .

Biochemical Research

In microbiology, triazoles are often used as selective agents. This compound could be utilized in yeast two-hybrid systems to study protein-protein interactions by selecting for yeast strains that can survive in the presence of this compound .

Case Study: Yeast Selection

In experiments where yeast strains are engineered to require histidine for growth, the application of this compound can select for high-affinity interactions between proteins. This method allows researchers to elucidate complex biochemical pathways and interactions .

Comparison with Similar Compounds

Substituent Effects

The meta-fluorophenyl group distinguishes the target compound from analogs with para- or ortho-substituents. Key comparisons include:

Compound Name Substituent on Triazole Functional Group Molecular Weight Key Properties Reference
Target Compound 3-Fluorophenyl Methyl ester 248.24* Meta-F; electron-withdrawing
Methyl 5-amino-1-(4-fluorophenyl)-...-carboxylate 4-Fluorophenyl Methyl ester 248.24 Para-F; altered electronic effects
Ethyl 5-amino-1-(3-chlorophenyl)-...-carboxylate 3-Chlorophenyl Ethyl ester 282.71 Cl (larger, less electronegative)
Methyl 1-phenyl-5-(Boc-amino)-...-carboxylate Phenyl Methyl ester 343.37 Boc-protected amino; bulky
5-Amino-1-[(4-fluorophenyl)methyl]-...-carboxamide 4-Fluorobenzyl Carboxamide 260.25 Amide; enhanced stability

*Molecular weight inferred from for structural similarity.

  • Electronic Effects: The meta-fluorine in the target compound creates a distinct electronic environment compared to para-fluoro () or chloro-substituted () analogs.
  • Steric Effects: Bulky groups like benzyl () or Boc-protected amino () reduce conformational flexibility, whereas smaller substituents (e.g., methyl ester) favor reactivity .

Comparison with Analogous Syntheses

  • Ruthenium-Catalyzed Reactions : highlights the use of (Cp*RuCl)₄ for synthesizing triazoles with phenyl/benzyl groups, yielding products with melting points >110°C. This method may offer regioselectivity advantages over traditional cycloadditions.

Physicochemical Properties

Melting Points and Stability

  • The target compound’s analogs exhibit melting points ranging from 113°C (benzyl-substituted, ) to 227–230°C (chromenone-containing derivatives, ).
  • Esters (e.g., methyl, ethyl) generally have lower melting points than amides () due to reduced hydrogen-bonding capacity .

Reactivity and Functional Group Transformations

  • Ester vs. Amide : The methyl ester in the target compound is more prone to hydrolysis than the carboxamide in , impacting drug bioavailability .

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